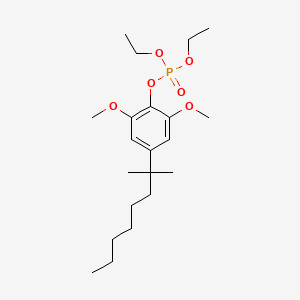
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups and a bulky alkyl chain, along with a diethyl phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions. Methoxy groups are introduced using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Alkyl Chain: The 2-methyloctan-2-YL group can be attached via Friedel-Crafts alkylation, where the phenyl ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Phosphorylation: The final step involves the introduction of the diethyl phosphate group. This can be achieved by reacting the phenyl derivative with diethyl phosphorochloridate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phosphate group, potentially converting it to a phosphite.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and reduced phenyl derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
Potential medical applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenyl diethyl phosphate: Lacks the bulky alkyl chain, resulting in different reactivity and applications.
4-(2-Methyloctan-2-YL)phenyl diethyl phosphate: Lacks the methoxy groups, affecting its chemical properties and biological activity.
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl methyl phosphate: Has a methyl group instead of an ethyl group on the phosphate, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of methoxy groups, a bulky alkyl chain, and a diethyl phosphate group in 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
分子式 |
C21H37O6P |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl] diethyl phosphate |
InChI |
InChI=1S/C21H37O6P/c1-8-11-12-13-14-21(4,5)17-15-18(23-6)20(19(16-17)24-7)27-28(22,25-9-2)26-10-3/h15-16H,8-14H2,1-7H3 |
InChIキー |
OHNFECWBAFKWCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)OP(=O)(OCC)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)
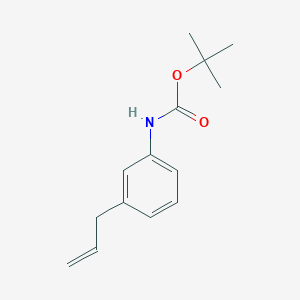

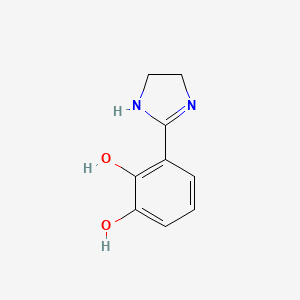
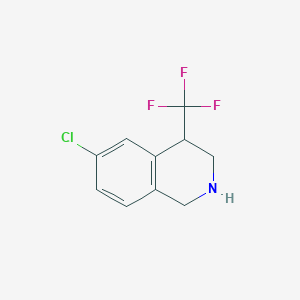

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
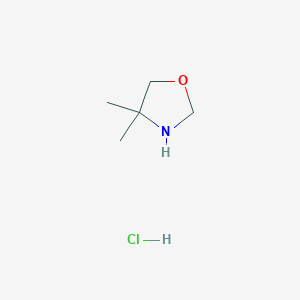
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)



